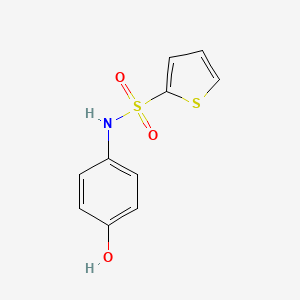

N-(4-hydroxyphenyl)thiophene-2-sulfonamide

CAS No.: 53442-35-6

Cat. No.: VC6723774

Molecular Formula: C10H9NO3S2

Molecular Weight: 255.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53442-35-6 |

|---|---|

| Molecular Formula | C10H9NO3S2 |

| Molecular Weight | 255.31 |

| IUPAC Name | N-(4-hydroxyphenyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H |

| Standard InChI Key | BBDVEIUPYUUGPG-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a sulfonamide group (–SO₂NH–) connected to a 4-hydroxyphenyl moiety. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding potential, while the sulfonamide group contributes to electrostatic interactions with biological targets .

Synthetic Routes

Although no direct synthesis protocols for N-(4-hydroxyphenyl)thiophene-2-sulfonamide are documented in the reviewed literature, analogous thiophene sulfonamides are typically synthesized via nucleophilic aromatic substitution (SₙAr) or sulfonylation reactions. For example:

-

Microwave-assisted synthesis: A study on 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) utilized microwave irradiation with cesium carbonate in dimethylformamide (DMF), achieving 94% yield .

-

Stepwise sulfonylation: Reaction of thiophene-2-sulfonyl chloride with 4-hydroxyaniline in the presence of triethylamine, followed by purification via recrystallization, is a common approach for similar compounds .

Biological Activities and Mechanisms

Enzyme Inhibition

Thiophene sulfonamides exhibit potent inhibitory effects on carbonic anhydrases (CAs), enzymes implicated in cancer and metabolic disorders. Key findings from analogues include:

-

hCA IX inhibition: A derivative with a thiophene-2-sulfonamide core (compound 18) showed a Kᵢ of 7.0 nM against hCA IX, with 127-fold selectivity over hCA I .

-

hCA II inhibition: Compound 19 demonstrated a Kᵢ of 8.9 nM against hCA II, surpassing the reference drug acetazolamide (Kᵢ = 12.1 nM) .

Table 1: Carbonic Anhydrase Inhibition Profiles of Selected Analogues

| Compound | Target Enzyme | Kᵢ (nM) | Selectivity Ratio |

|---|---|---|---|

| 18 | hCA IX | 7.0 | 127 (vs. hCA I) |

| 19 | hCA II | 8.9 | 1.4 (vs. AZA) |

| AZA | hCA II | 12.1 | — |

The sulfonamide group coordinates with the zinc ion in the CA active site, while the hydroxyphenyl moiety forms hydrogen bonds with surrounding residues (e.g., Thr199 and Glu106) .

Antibacterial Activity

Thiophene sulfonamides display notable activity against drug-resistant bacterial strains:

-

ESBL-producing E. coli: Analogues such as 4c and 4d showed binding energy values of –9.2 and –8.7 kcal/mol, respectively, to β-lactamase enzymes, correlating with experimental MIC values of 25–30 mg/mL .

-

Mechanistic insights: The sulfonamide group mimics p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

Computational and Molecular Modeling

Docking Studies

Molecular docking of analogues into the β-lactamase active site (PDB: 6N6K) revealed:

-

The sulfonamide group forms hydrogen bonds with Ser70 and Lys73.

Quantitative Structure-Activity Relationships (QSAR)

Hydrophobic parameters (e.g., logP) and dipole moments correlate with tumor specificity. For example, compound 20 (logP = 3.2) showed higher potency than 11 (logP = 2.8), underscoring the role of lipophilicity in membrane permeability .

Industrial and Material Science Applications

Thiophene sulfonamides are utilized in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume